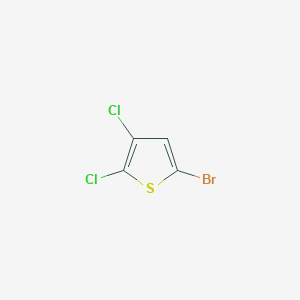

5-Bromo-2,3-dichlorothiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYPVCRHVQYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510010 | |

| Record name | 5-Bromo-2,3-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83663-36-9 | |

| Record name | 5-Bromo-2,3-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dichlorothiophene is a halogenated heterocyclic compound belonging to the thiophene family. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. As a polyhalogenated thiophene, this compound serves as a versatile synthetic intermediate for the introduction of a substituted thiophene moiety into more complex molecules. This technical guide provides a summary of its core physicochemical properties, general experimental protocols for their determination, and a plausible synthetic pathway.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83663-36-9 | [1] |

| Molecular Formula | C₄HBrCl₂S | [1] |

| Molecular Weight | 231.93 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

For comparative purposes, the table below lists the experimental physicochemical properties of structurally related halogenated thiophenes. These values can offer an approximation of the expected properties for this compound.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,3-Dichlorothiophene | 17249-79-5 | 153.02 | Not available | 173-174 | 1.456 (at 25°C)[2] |

| 2-Bromo-5-chlorothiophene | 2873-18-9 | 197.48 | Not available | 69-70 (at 18 mmHg) | 1.803 (at 25°C) |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid and liquid organic compounds like halogenated thiophenes.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the compound

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination

The boiling point of a liquid organic compound can be determined by distillation or using the Thiele tube method.

Materials:

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer) or Thiele tube

-

Heating mantle or Bunsen burner

-

Boiling chips

-

Sample of the liquid compound

Procedure (Distillation):

-

Place a volume of the liquid sample in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the distilling flask.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Density Determination

The density of a liquid compound can be determined by measuring the mass of a known volume.

Materials:

-

Pycnometer or a precise graduated cylinder

-

Analytical balance

-

Sample of the liquid compound

Procedure:

-

Measure the mass of the clean, dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with the liquid sample up to the calibrated mark, ensuring there are no air bubbles.

-

Measure the mass of the pycnometer containing the liquid.

-

The mass of the liquid is the difference between the two measurements.

-

Density is calculated by dividing the mass of the liquid by its known volume.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of a solute in a solvent.

Materials:

-

Test tubes

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Sample of the compound (solute)

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, measured amount of the solute (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period.

-

Observe whether the solute completely dissolves. If it does, the compound is soluble in that solvent under the tested conditions. If not, it is considered sparingly soluble or insoluble.

-

The process can be repeated with gentle heating to assess temperature effects on solubility.

Synthetic Pathway Visualization

Given the lack of specific reaction data for this compound, a plausible synthetic route can be proposed based on the known reactivity of thiophenes. Thiophenes readily undergo electrophilic substitution, particularly at the C2 and C5 positions. The synthesis of this compound likely starts from 2,3-dichlorothiophene and proceeds via electrophilic bromination.

Caption: Proposed synthetic pathway for this compound.

Conclusion

This compound is a halogenated thiophene with potential as a building block in organic synthesis. While specific, experimentally determined physicochemical data are limited in the public domain, this guide provides foundational information and outlines standard methodologies for its characterization. The provided data on related compounds can serve as a useful reference for researchers. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.

References

5-Bromo-2,3-dichlorothiophene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dichlorothiophene, a halogenated heterocyclic compound. Thiophene and its derivatives are significant structural motifs in medicinal chemistry and materials science, valued for their versatile chemical reactivity and biological activity. This document consolidates available data on this compound, including its chemical identity and molecular weight. Due to the limited availability of extensive experimental data for this specific compound, this guide also presents representative experimental protocols and workflows commonly applied to analogous halo-thiophenes, offering a foundational framework for its potential application in research and development.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This information is crucial for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 83663-36-9 | [1][2] |

| Molecular Formula | C₄HBrCl₂S | [1][2] |

| Molecular Weight | 231.93 g/mol | [1][2] |

| Purity | ≥97% (as commercially available) | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Context in Drug Discovery and Chemical Synthesis

Halogenated thiophenes are pivotal intermediates in the synthesis of complex organic molecules. The distinct reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling reactions. Thiophene derivatives are integral to numerous pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic placement of bromo and chloro substituents on the thiophene ring of this compound offers multiple reaction sites for building molecular complexity, making it a potentially valuable building block for novel therapeutic agents and functional materials.

Representative Experimental Protocol: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The following is a generalized protocol for the Suzuki coupling of an aryl boronic acid with a bromo-chlorothiophene derivative, which can be adapted for this compound. This reaction is typically selective for the more reactive carbon-bromine bond over the carbon-chlorine bond.

Objective: To synthesize a 5-aryl-2,3-dichlorothiophene derivative.

Materials:

-

This compound

-

Aryl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the aryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical Suzuki cross-coupling reaction as described in the protocol above.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is not available, related halo-thiophenes can be irritants and harmful if inhaled, ingested, or absorbed through the skin. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2,3-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,3-dichlorothiophene. Due to the limited availability of experimental spectral data for this specific compound in public literature, this guide utilizes predicted values to offer insights into its structural characterization. The methodologies provided are based on standard experimental protocols for similar halogenated thiophene derivatives and are intended to guide researchers in their own analytical work.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that factor in the electronic effects of the bromine and chlorine substituents on the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.10 - 7.30 | Singlet |

Note: The prediction suggests a single proton resonance, corresponding to the hydrogen atom at the 4-position of the thiophene ring. The exact chemical shift can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125.0 - 130.0 |

| C-3 | 127.0 - 132.0 |

| C-4 | 128.0 - 133.0 |

| C-5 | 110.0 - 115.0 |

Note: The predicted chemical shifts for the carbon atoms are influenced by the attached halogens. The carbon bearing the bromine (C-5) is expected to be the most upfield, while the chlorinated carbons (C-2 and C-3) and the protonated carbon (C-4) will appear further downfield.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated thiophenes like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.

-

-

Procedure:

-

Weigh the desired amount of the compound and dissolve it in the deuterated solvent in a clean, dry vial.

-

Filter the solution through a pipette with a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400 MHz).

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each resonance to determine the relative number of protons.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting an NMR experiment.

Mass spectrometry (MS) fragmentation of 5-Bromo-2,3-dichlorothiophene

An In-depth Technical Guide on the Mass Spectrometry (MS) Fragmentation of 5-Bromo-2,3-dichlorothiophene

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is crucial for its identification and structural elucidation. This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The presence of three halogen atoms (one bromine and two chlorine) on the thiophene ring leads to a characteristic and predictable fragmentation cascade.

Data Presentation: Predicted Mass Spectrometry Data

The fragmentation of this compound is expected to be initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses. The isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in distinctive isotopic clusters for the molecular ion and any halogen-containing fragments.

The following table summarizes the predicted major fragment ions, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ³²S, ³⁵Cl, ⁷⁹Br).

| m/z (calculated) | Proposed Ion | Neutral Loss | Comments |

| 256 | [C₄HBrCl₂S]⁺ | - | Molecular Ion (M⁺) |

| 221 | [C₄HBrClS]⁺ | Cl | Loss of a chlorine radical |

| 177 | [C₄HS]⁺ | Br, 2Cl | Loss of a bromine and two chlorine radicals |

| 142 | [C₄HBrS]⁺ | 2Cl | Loss of two chlorine radicals |

| 111 | [C₃HClS]⁺ | CBrCl | Ring fragmentation |

| 97 | [C₄HS]⁺ | Br, 2Cl | Loss of all halogens |

| 82 | [C₂H₂S]⁺ | C₂BrCl₂ | Significant ring cleavage |

Experimental Protocols

A standard method for the analysis of semi-volatile organohalogen compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or hexane.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.[1]

-

Quadrupole Temperature: 150 °C.[1]

-

Mass Range: Scan from m/z 40 to 350.[1]

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[1]

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical patterns for the proposed fragments.

Mandatory Visualization

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

References

Crystal Structure of 5-Bromo-2,3-dichlorothiophene: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a definitive, experimentally determined crystal structure for 5-Bromo-2,3-dichlorothiophene has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the methodologies used for crystal structure determination and presents illustrative data from a related halogenated heterocyclic compound to demonstrate the principles and data presentation formats relevant to the field.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical parameter in modern drug development. It governs a molecule's physicochemical properties, including solubility, stability, and bioavailability, and dictates its interaction with biological targets. For halogenated thiophenes, a class of compounds with significant potential in medicinal chemistry, understanding the crystal structure is paramount for rational drug design and the development of effective therapeutics. This technical guide outlines the standard experimental protocols for determining the crystal structure of small organic molecules like this compound and provides a framework for the presentation and interpretation of the resulting data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a small molecule is single-crystal X-ray diffraction (XRD). The following protocol describes a generalized workflow for this process.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for successful XRD analysis. Common methods for crystal growth include:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the precipitant, inducing crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Once suitable crystals have formed, a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

Data Collection

The mounted crystal is placed in an X-ray diffractometer. To minimize the thermal vibrations of the atoms, the crystal is often cooled to a low temperature, typically 100-120 K. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Data Reduction and Structure Solution

The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This raw data is then corrected for various experimental factors to yield a set of structure factors. The crystal system, space group, and unit cell dimensions are determined from the geometry of the diffraction pattern. The initial positions of the atoms in the crystal structure are then determined using computational methods such as direct methods or Patterson methods.

Structure Refinement and Validation

The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The final refined structure is then validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Data Presentation

Quantitative data from a single-crystal XRD experiment is typically summarized in a standardized tabular format. As no data is available for this compound, the following table presents illustrative crystallographic data for a complex halogenated organic molecule, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one[1], to demonstrate the format and type of information obtained.

| Parameter | Value |

| Chemical Formula | C₂₉H₃₀BrClN₄O₃S |

| Formula Weight | 629.99 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (MoKα) |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Dimensions | |

| a | 33.795(5) Å |

| b | 8.871(5) Å |

| c | 10.039(5) Å |

| α | 90° |

| β | 98.337(5)° |

| γ | 90° |

| Volume | 2978(2) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.405 g/cm³ |

| Data Collection & Refinement | |

| Goodness-of-fit on F² | 0.907 |

| Final R indices [I > 2σ(I)] | R1 = 0.0499 |

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Generalized workflow for determining the crystal structure of a small organic molecule.

Logical Relationship of Crystallographic Data in Drug Development

Caption: How crystallographic data informs key aspects of the drug development process.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methodologies for its determination are well-established. The provided experimental protocols and data presentation formats serve as a valuable guide for researchers in the field. The determination of this and related structures will undoubtedly contribute to a deeper understanding of the structure-property relationships in halogenated thiophenes, aiding in the development of novel therapeutics.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-dichlorothiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromo-2,3-dichlorothiophene

This compound (CAS No. 83663-36-9) is a halogenated thiophene derivative.[1] Its structural complexity, with three different halogen substituents on the thiophene ring, suggests that its solubility characteristics will be highly dependent on the choice of solvent. The polarity, hydrogen bonding capacity, and molecular size of the solvent will all play a significant role in its dissolution. This guide provides the necessary protocols to systematically determine these solubility characteristics.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for any research involving a new chemical entity. The following are detailed experimental protocols that can be employed to determine the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

A range of organic solvents of interest (e.g., alcohols, ketones, esters, ethers, hydrocarbons)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the solvent, expressed in units such as mg/mL or mol/L.

High-Throughput Screening (HTS) Solubility Assay

For a more rapid assessment of solubility in a wide array of solvents, a miniaturized, high-throughput approach can be utilized.[2]

Objective: To quickly estimate the approximate solubility of this compound in multiple solvents simultaneously.[2]

Materials:

-

This compound

-

A panel of organic solvents

-

96-well microplate

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer) or HPLC with an autosampler[2]

Procedure:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., Dimethyl sulfoxide - DMSO).[2]

-

In a 96-well plate, dispense a small, precise volume of the stock solution into each well.[2]

-

Evaporate the solvent from the stock solution, leaving a thin film of the compound at the bottom of each well.[2]

-

Add the selected organic solvents to the respective wells.[2]

-

Seal the plate and place it on a plate shaker for a specified duration (e.g., 2-24 hours) at a controlled temperature.[2]

-

Measure the concentration of the dissolved compound. This can be achieved through direct UV-Vis absorbance readings if the compound has a suitable chromophore and the solvent does not interfere, or by analyzing aliquots via HPLC.[2]

-

The solubility can then be estimated based on the measured concentration and the initial amount of compound added to the well.[2]

Data Presentation

Once solubility data has been generated, it should be presented in a clear and organized manner to facilitate comparison and analysis. The following table is a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Example: Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Methanol | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | HTS Assay |

| Example: Tetrahydrofuran | 25 | Data to be determined | Data to be determined | HTS Assay |

Visualization of Experimental Workflow

A clear workflow is essential for planning and executing solubility studies. The following diagram illustrates a general workflow for the assessment of a compound's solubility.

Caption: A general workflow for assessing the solubility of a chemical compound.

This guide provides the foundational knowledge and protocols for researchers to determine the solubility of this compound in a range of organic solvents. By following these standardized methods, reliable and comparable data can be generated, which is invaluable for the advancement of research and development projects.

References

Reactivity differences between C-Br and C-Cl bonds in 5-Bromo-2,3-dichlorothiophene

An In-depth Technical Guide to the Differential Reactivity of C-Br and C-Cl Bonds in 5-Bromo-2,3-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound. Understanding this differential reactivity is paramount for the strategic design of synthetic routes, enabling selective functionalization and the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.

Core Principles: Bond Dissociation Energy and Reactivity

The selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. In molecules containing multiple different halogen atoms, such as this compound, the ability to target a specific position is dictated primarily by the relative strengths of the carbon-halogen bonds.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation, generally follows the order: C-I > C-Br > C-Cl > C-F.[1][2] This trend is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond.[1] The C-Br bond is significantly weaker than the C-Cl bond, meaning it requires less energy to break.[1][3] This inherent difference is the key to achieving chemoselectivity. In a typical catalytic cycle, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that occurs much more readily at the weaker C-Br bond.[1]

Caption: Relationship between Bond Dissociation Energy and chemical reactivity.

Quantitative Data on Carbon-Halogen Bond Energies

The difference in reactivity can be quantified by comparing the average bond dissociation energies for C-Cl and C-Br bonds on sp²-hybridized carbons. A lower BDE corresponds to a weaker, more reactive bond.[4]

| Bond Type (Aryl) | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity |

| C-Br | 276 - 290[4] | ~81[1] | High |

| C-Cl | 339 - 346[4] | ~96[1] | Low |

| Data sourced from multiple chemistry resources and represent average values for aryl halides.[1][4][5] |

Experimental Protocols for Selective Functionalization

The disparate reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective C-C bond formation at the 5-position (C-Br) of the thiophene ring, while leaving the C-Cl bonds at the 2- and 3-positions intact. The Suzuki-Miyaura and Stille cross-coupling reactions are powerful tools for this purpose.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[6][7] By employing mild reaction conditions, the C-Br bond can be selectively targeted.

Experimental Protocol: General Procedure for Selective Suzuki Coupling at the C-Br Bond

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).[6][8][9]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8] To this mixture, add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[8][10]

-

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-90 °C.[8] Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 12-24 hours).

-

Workup and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2,3-dichlorothiophene product.[11]

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Selective Stille Coupling

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium.[12] It is highly valued for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[12][13] However, the toxicity of organotin compounds and byproducts is a significant drawback.[14]

Experimental Protocol: General Procedure for Selective Stille Coupling at the C-Br Bond

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.) and the organostannane reagent (e.g., Aryl-Sn(Bu)₃, 1.1 equiv.).[15]

-

Solvent and Catalyst Addition: Add a degassed solvent such as DMF or toluene.[13][15] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a co-catalyst or additive like CuI (10 mol%) and LiCl (3.0 equiv.).[15][16]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[13]

-

Workup and Purification: After cooling, dilute the mixture with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF).[13][15] Further wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Conclusion and Synthetic Strategy

The pronounced difference in bond dissociation energy between the C-Br and C-Cl bonds in this compound provides a reliable handle for chemoselective functionalization. Standard palladium-catalyzed cross-coupling conditions, such as those employed in Suzuki and Stille reactions, will overwhelmingly favor reaction at the more labile C-Br bond at the 5-position. This allows for the synthesis of 5-substituted-2,3-dichlorothiophenes in good yields.

For drug development and materials science professionals, this predictable reactivity allows for a modular synthetic approach. The 5-position can be elaborated first under mild conditions, preserving the chloro-substituents for potential subsequent transformations, which would require more forcing conditions, specialized bulky and electron-rich ligands, or different catalytic systems to activate the stronger C-Cl bonds. This hierarchical approach to synthesis is essential for the efficient construction of novel and complex thiophene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Stille Coupling [organic-chemistry.org]

- 15. Stille Coupling | NROChemistry [nrochemistry.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Electronic properties of 5-Bromo-2,3-dichlorothiophene

An In-depth Technical Guide on the Electronic Properties of 5-Bromo-2,3-dichlorothiophene

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Thiophene and its halogenated derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their unique electronic and structural properties make them valuable scaffolds for the development of pharmaceuticals and organic electronic materials. This compound, a polysubstituted thiophene, is of particular interest due to the potential for differential reactivity at its halogenated positions, offering a versatile platform for further functionalization. This document aims to provide a detailed technical guide on the anticipated electronic properties of this compound, drawing upon data from closely related analogs and established chemical principles.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized starting from the commercially available 2,3-dichlorothiophene. The synthesis would proceed via an electrophilic bromination reaction. Thiophene rings are known to be highly reactive towards electrophilic substitution, with the reaction rate being significantly faster than that of benzene.[1] The regioselectivity of the bromination will be directed by the existing chloro substituents.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2,3-dichlorothiophene

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Chloroform

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichlorothiophene in a mixture of chloroform and acetic acid.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is expected to be regioselective, with bromination occurring at the 5-position, which is the most activated alpha-position.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with chloroform.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.

References

Unveiling the Genesis of 5-Bromo-2,3-dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 5-Bromo-2,3-dichlorothiophene, a halogenated thiophene derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a singular, seminal publication detailing its absolute first synthesis in readily accessible literature, this document outlines a plausible and scientifically sound synthetic pathway based on established methodologies for the halogenation of thiophenes, particularly drawing from the extensive work of Salo Gronowitz and collaborators on related compounds.

A Plausible Pathway to this compound

The synthesis of this compound (CAS No. 83663-36-9) can be envisaged through a multi-step process commencing with a suitable thiophene precursor. A logical synthetic strategy involves the sequential chlorination and bromination of a thiophene substrate. The precise order of these halogenation steps is critical to achieving the desired substitution pattern.

Based on the directing effects of substituents on the thiophene ring, a plausible route would involve the initial dichlorination of a thiophene derivative, followed by a selective bromination at the 5-position.

Experimental Protocol: A Proposed Synthesis

The following experimental protocol is a hypothetical reconstruction based on well-established procedures for the synthesis of halogenated thiophenes.

Step 1: Synthesis of 2,3-Dichlorothiophene

The synthesis would likely begin with the chlorination of a suitable thiophene precursor. One established method for the preparation of dichlorothiophenes involves the direct chlorination of thiophene, followed by separation of the resulting isomers.

Materials:

-

Thiophene

-

Chlorine gas

-

Anhydrous Aluminum Chloride (catalyst)

-

Carbon tetrachloride (solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of thiophene in a dry, inert solvent such as carbon tetrachloride is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.

-

A catalytic amount of a Lewis acid, such as anhydrous aluminum chloride, is added to the solution.

-

Chlorine gas is bubbled through the cooled and stirred solution at a controlled rate, maintaining the reaction temperature between 0-5 °C.

-

The reaction is monitored by gas chromatography (GC) to determine the optimal reaction time for the formation of dichlorinated products.

-

Upon completion, the reaction mixture is cautiously poured into ice water to quench the reaction.

-

The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by rotary evaporation.

-

The resulting mixture of chlorinated thiophenes is then purified by fractional distillation to isolate 2,3-dichlorothiophene.

Step 2: Bromination of 2,3-Dichlorothiophene to Yield this compound

The isolated 2,3-dichlorothiophene is then subjected to electrophilic bromination. The chlorine atoms at the 2- and 3-positions deactivate the ring, but the 5-position remains the most favorable site for further electrophilic substitution.

Materials:

-

2,3-Dichlorothiophene

-

N-Bromosuccinimide (NBS)

-

Acetic acid (solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

2,3-Dichlorothiophene is dissolved in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.

-

N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction, with progress monitored by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, the mixture is poured into water.

-

The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with a sodium bisulfite solution to remove any unreacted bromine, followed by a sodium bicarbonate solution and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. Please note that these are estimated values based on typical yields for similar reactions and would require experimental verification.

| Parameter | 2,3-Dichlorothiophene | This compound |

| Molecular Formula | C₄H₂Cl₂S | C₄HBrCl₂S |

| Molecular Weight | 153.03 g/mol | 231.93 g/mol |

| Theoretical Yield | (Dependent on scale) | (Dependent on scale) |

| Expected % Yield | 40-60% (after purification) | 70-85% |

| Appearance | Colorless liquid | Colorless to pale yellow solid/liquid |

| Boiling Point | ~171-173 °C | Not readily available |

| Melting Point | Not applicable | Not readily available |

Experimental Workflow Visualization

The logical flow of the proposed synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

This technical guide provides a foundational understanding of the likely discovery and a viable synthetic route to this compound. Further research into specialized chemical databases may uncover the original publication, which would provide definitive experimental details and characterization data. The presented pathway, however, offers a robust starting point for any researcher or scientist interested in the synthesis of this and related halogenated thiophenes.

Methodological & Application

Synthesis of Poly(2,3-dichlorothiophene): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant interest for a variety of applications, including organic electronics, sensors, and biomedical devices. Their utility stems from their tunable electronic properties, environmental stability, and the potential for functionalization. The synthesis of polythiophenes from specific monomers allows for the precise control of the resulting polymer's properties. This document provides detailed application notes and a generalized protocol for the synthesis of poly(2,3-dichlorothiophene) using 5-Bromo-2,3-dichlorothiophene as the monomer.

Polymerization Methods

Several methods are suitable for the polymerization of halogenated thiophenes. Among the most effective and widely used is the Kumada Catalyst-Transfer Polycondensation (KCTP). This method involves the coupling of a Grignard reagent derived from the monomer with the aid of a nickel or palladium catalyst.

Kumada Catalyst-Transfer Polycondensation (KCTP)

The KCTP method is a powerful tool for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. The general mechanism involves the formation of a Grignard reagent from the brominated thiophene, followed by a nickel-catalyzed cross-coupling reaction.

Experimental Protocols

The following is a generalized protocol for the synthesis of poly(2,3-dichlorothiophene) via Kumada Catalyst-Transfer Polycondensation. This protocol is adapted from established procedures for the polymerization of similar brominated thiophene monomers.

Materials:

-

This compound (monomer)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butylmagnesium chloride solution (in THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Methanol (for precipitation)

-

Hydrochloric acid (HCl, dilute solution)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 eq.) in anhydrous THF.

-

Grignard Reagent Formation: Cool the solution to 0 °C using an ice bath. Slowly add one equivalent of tert-butylmagnesium chloride solution to the stirred monomer solution. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure the formation of the thiophenyl Grignard reagent.

-

Catalyst Addition: In a separate Schlenk flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (0.5-2 mol%) in anhydrous THF. Transfer this suspension to the Grignard reagent solution via cannula.

-

Polymerization: Allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. A successful polymerization is often indicated by a darkening of the solution color and an increase in viscosity.

-

Quenching and Precipitation: After the polymerization is complete, quench the reaction by the slow addition of a small amount of dilute HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. The crude polymer should be purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically isolated from the chloroform fraction.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation

As specific experimental data for the polymerization of this compound is not available in the literature, the following table presents representative data for a similar polythiophene, poly(3-hexylthiophene) (P3HT), synthesized via Kumada Catalyst-Transfer Polycondensation to provide an expected range for key parameters.

| Parameter | Representative Value for P3HT |

| Yield (%) | 80 - 95 |

| Number-Average Molecular Weight (Mₙ) (kDa) | 10 - 50 |

| Weight-Average Molecular Weight (Mₒ) (kDa) | 15 - 80 |

| Polydispersity Index (PDI) | 1.2 - 1.8 |

| UV-Vis Absorption (λₘₐₓ, in solution) | ~450 nm |

| UV-Vis Absorption (λₘₐₓ, as thin film) | ~520 nm, with vibronic shoulders |

Characterization of Poly(2,3-dichlorothiophene)

The synthesized polymer should be characterized using standard techniques to determine its molecular weight, structure, and optical properties.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the polymer structure and assess its regioregularity.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties of the polymer in solution and as a thin film. The position of the absorption maximum (λₘₐₓ) provides information about the extent of π-conjugation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer and confirm the absence of monomer.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the synthesis of poly(2,3-dichlorothiophene).

Kumada Catalyst-Transfer Polycondensation Cycle

Caption: Catalytic cycle for Kumada cross-coupling polymerization.

Applications in Drug Development

Polythiophenes and their derivatives are being explored for various biomedical applications.[1] Their semiconducting nature, biocompatibility, and the ability to be functionalized make them promising candidates for:

-

Drug Delivery: As carriers for controlled drug release.[1]

-

Biosensors: For the detection of biological molecules.

-

Tissue Engineering: As scaffolds that can provide electrical stimulation to cells.

-

Bioimaging: As fluorescent probes for cellular imaging.[1]

The introduction of chlorine atoms onto the thiophene backbone, as in poly(2,3-dichlorothiophene), is expected to modulate the electronic properties of the polymer, which could be advantageous for specific sensing or electronic applications within the biomedical field. Further research into the synthesis and properties of this specific polymer is warranted to explore its full potential.

References

Application Notes and Protocols: 5-Bromo-2,3-dichlorothiophene in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 5-Bromo-2,3-dichlorothiophene as a building block for the synthesis of organic light-emitting diode (OLED) materials. While direct literature on the application of this specific compound is limited, its structure suggests significant potential for creating novel materials for various layers within an OLED device. The protocols and data presented herein are based on established methodologies for similar halogenated thiophene derivatives and serve as a foundational guide for research and development.[1][2]

Introduction to this compound in OLEDs

This compound is a halogenated thiophene derivative that holds promise as a versatile building block for the synthesis of advanced organic electronic materials. The thiophene core is a well-established moiety in OLED materials due to its excellent charge transport properties and stability.[1][3][4] The presence of multiple halogen atoms (bromine and chlorine) on the thiophene ring offers several advantages:

-

Reactive Sites for Cross-Coupling: The bromine atom at the 5-position serves as a primary reactive site for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. This allows for the straightforward introduction of various aromatic and heteroaromatic groups to extend the π-conjugation and tune the electronic properties of the resulting molecule.[1]

-

Modulation of Electronic Properties: The electron-withdrawing nature of the two chlorine atoms at the 2- and 3-positions can significantly lower the HOMO and LUMO energy levels of the resulting materials. This is a crucial aspect in designing materials with specific energy level alignments for efficient charge injection and transport within the OLED device structure.

-

Potential for High Triplet Energy: The electronic modifications induced by the chlorine atoms may lead to materials with high triplet energies, making them suitable as host materials for phosphorescent emitters.

Derivatives of this compound can potentially be developed for use in various layers of an OLED, including:

-

Hole Transport Layers (HTLs): By coupling with electron-donating moieties like triarylamines.[5]

-

Emissive Layers (EMLs): As part of a donor-π-acceptor (D-π-A) architecture for fluorescent emitters or as a host for phosphorescent dopants.[1]

-

Electron Transport Layers (ETLs): By incorporating electron-accepting groups.

Synthetic Pathways and Strategies

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods provide versatile routes to a diverse range of functional molecules for next-generation displays and lighting.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. It is frequently used to attach aryl or other unsaturated moieties to the thiophene ring.[1][6]

-

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. It is particularly useful for the synthesis of conjugated polymers.[1][7]

-

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, which is useful for incorporating nitrogen-containing aromatic heterocycles like carbazole, known for their excellent charge transport and emissive properties.[1]

A plausible synthetic strategy for creating a hole-transporting material from this compound would involve a Suzuki or Stille coupling with an appropriate boronic acid or stannane derivative of a hole-transporting moiety, such as a carbazole or a triarylamine derivative.

Caption: Synthetic pathway for functionalizing this compound.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of a functionalized thiophene derivative from this compound and the subsequent fabrication of a solution-processed OLED device. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific target molecules and device architectures.

Objective: To synthesize a 5-aryl-2,3-dichlorothiophene derivative from this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-aryl-2,3-dichlorothiophene derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Objective: To fabricate a multi-layer OLED using the synthesized 5-aryl-2,3-dichlorothiophene derivative as a component of the emissive or hole-transporting layer.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

-

Synthesized 5-aryl-2,3-dichlorothiophene derivative

-

Emissive material (if the synthesized material is a host)

-

Electron transport material (e.g., TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Chlorobenzene or other suitable organic solvent

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Active Layer Deposition: Prepare a solution of the synthesized thiophene derivative (and emissive dopant if applicable) in a suitable organic solvent like chlorobenzene. Spin-coat the solution onto the PEDOT:PSS layer to form the emissive layer (EML) or hole-transporting layer (HTL). Anneal the film at an appropriate temperature to remove residual solvent.

-

Electron Transport Layer (ETL) Deposition: Thermally evaporate a layer of an electron-transporting material, such as TPBi, onto the active layer in a high-vacuum chamber (<10⁻⁶ Torr).

-

Electron Injection Layer (EIL) Deposition: Thermally evaporate a thin layer of LiF onto the ETL.

-

Cathode Deposition: Thermally evaporate a layer of aluminum onto the LiF layer to serve as the cathode.

-

Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to protect the organic layers from moisture and oxygen.

-

Characterization: Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and calculate the device efficiency (e.g., external quantum efficiency, luminous efficacy).

Caption: General workflow for the fabrication of a solution-processed OLED.

Data Presentation: Performance of OLEDs with Thiophene-Based Materials

While specific data for devices using this compound derivatives is not yet available, the following table summarizes the performance of OLEDs fabricated with materials derived from the related compound, 3-bromothiophene, to provide a benchmark for expected performance.[1]

| Device Role of Thiophene Derivative | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficacy (lm/W) | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Emission Color |

| Emissive Layer (D-π-A) | Fluorescent | 4.61 | 6.70 | 752 | 2.9 | Green |

| Host for Phosphorescent Emitter | Phosphorescent | 18.44 | 14.74 | >1000 | ~6 | Yellow-Red |

Data is generalized from literature on thiophene-based OLEDs and is intended for comparative purposes.[8]

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel materials for high-performance OLEDs. The presence of multiple reactive and electron-modulating halogen atoms provides a rich platform for synthetic chemists to design and create a diverse range of small molecules and conjugated polymers with tailored optoelectronic properties. The provided protocols for synthesis and device fabrication, based on established methods for analogous thiophene compounds, offer a solid starting point for researchers to investigate the potential of this compound derivatives in the field of organic electronics. Further research and characterization are necessary to fully elucidate the performance of materials derived from this versatile precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescent thiophene-based materials and their outlook for emissive applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2,3-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-dichlorothiophene with various boronic acids. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and functional materials.[1][2][3] The protocols described herein are based on established methodologies for the coupling of structurally similar brominated thiophenes and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] In the context of this compound, the Suzuki-Miyaura coupling allows for the selective functionalization at the C5 position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bonds. This selective coupling provides a strategic route to novel 2,3-dichlorothiophene derivatives, which are valuable intermediates in medicinal chemistry and materials science.

General Reaction Scheme

The general transformation involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 5-aryl-2,3-dichlorothiophene.

Reaction: this compound + Ar-B(OH)₂ --(Pd catalyst, Base, Solvent)--> 5-Aryl-2,3-dichlorothiophene

Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of commonly used conditions for the Suzuki coupling of various bromothiophene derivatives, which can be used as a guide for optimizing the reaction of this compound.

| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 2-bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 25-76[5] |

| 2-Acetyl-5-bromothiophene | Pd(II)-precatalyst (0.25) | KOH (2) | Water | MW | High |

| 5-bromothiophene-2-sulfonamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane | 95 | Moderate to High[6] |

| General Aryl Bromide | Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/Water or Toluene/Ethanol/Water | 80-100 | Varies[7] |

| p-bromoacetophenone | Pd(II)-complex | Various | Water | Moderate | High[8] |

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific boronic acids and desired outcomes.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[7]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[7]

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction rate.[9]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst) (0.1-2 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent: DMF or 1,4-Dioxane/Water

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst.

-

Add the solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Safety Considerations

-

Palladium catalysts are flammable and toxic. Handle them in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Bases such as potassium carbonate and potassium phosphate can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

-

Low Yield: Increase reaction temperature or time. Screen different catalysts, ligands, bases, and solvents. Ensure reagents are pure and dry.

-

Decomposition of Starting Material: Lower the reaction temperature. Use a milder base.

-

Homocoupling of Boronic Acid: Ensure the reaction is performed under strictly anaerobic conditions.

-

Protodeborylation (loss of the boronic acid group): Use a less aqueous solvent system or a milder base. Consider using boronic esters which can be more stable.[10]

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel 5-aryl-2,3-dichlorothiophene derivatives for various applications in drug discovery and materials science.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Stille Coupling Reactions of 5-Bromo-2,3-dichlorothiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly sp²-sp² bonds.[1][2] This reaction is highly valued in organic synthesis for its tolerance of a wide array of functional groups and its relatively mild reaction conditions.[3][4] Substituted thiophenes are crucial heterocyclic motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[5][6] 5-Bromo-2,3-dichlorothiophene serves as a valuable and highly functionalized building block, enabling the regioselective introduction of various organic groups at the 5-position to construct complex molecular architectures. These notes provide a detailed protocol for the Stille coupling of this compound with organostannane reagents.

Catalytic Cycle and Mechanism